molecular formula C11H9N3O4S B13449073 Cefacetrile Lactone

Cefacetrile Lactone

Cat. No.: B13449073
M. Wt: 279.27 g/mol
InChI Key: QRJYKGOEYRKBRL-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefacetrile Lactone is a derivative of Cefacetrile, a first-generation cephalosporin antibiotic. Cefacetrile is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used in veterinary medicine for the treatment of mastitis in lactating cows and in human medicine for treating bacterial infections .

Preparation Methods

Cefacetrile Lactone is synthesized from Cefacetrile through a series of chemical reactions. The primary synthetic route involves the reaction of 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . This reaction forms Cefacetrile, which can then be converted into its lactone form through further chemical processes. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Cefacetrile Lactone undergoes various chemical reactions, including:

Mechanism of Action

Cefacetrile Lactone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Cefacetrile Lactone is unique among cephalosporins due to its lactone structure. Similar compounds include other first-generation cephalosporins such as:

  • Cephalothin
  • Cephaloridine
  • Cephalexin

These compounds share a similar mechanism of action but differ in their chemical structures and spectrum of activity. This compound’s lactone form may offer distinct advantages in terms of stability and biological activity .

Properties

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

2-cyano-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide

InChI

InChI=1S/C11H9N3O4S/c12-2-1-6(15)13-7-9(16)14-8-5(3-18-11(8)17)4-19-10(7)14/h7,10H,1,3-4H2,(H,13,15)/t7-,10-/m1/s1

InChI Key

QRJYKGOEYRKBRL-GMSGAONNSA-N

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC#N)SC2

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC#N)SC2

Origin of Product

United States

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